molecular formula C14H15F2NO2 B13686154 1-Boc-6-(difluoromethyl)-1H-indole CAS No. 127956-29-0

1-Boc-6-(difluoromethyl)-1H-indole

Cat. No.: B13686154
CAS No.: 127956-29-0
M. Wt: 267.27 g/mol
InChI Key: RYNOBBXSCXFCIP-UHFFFAOYSA-N
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Description

1-Boc-6-(difluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of 1-Boc-6-(difluoromethyl)-1H-indole typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the introduction of the difluoromethyl group to the indole ring, followed by the protection of the nitrogen atom with the Boc group. The reaction conditions often include the use of strong bases and specific solvents to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Boc-6-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-Boc-6-(difluoromethyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-6-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing the compound to participate in reactions without interference. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Boc-6-(difluoromethyl)-1H-indole can be compared with other indole derivatives, such as:

Properties

CAS No.

127956-29-0

Molecular Formula

C14H15F2NO2

Molecular Weight

267.27 g/mol

IUPAC Name

tert-butyl 6-(difluoromethyl)indole-1-carboxylate

InChI

InChI=1S/C14H15F2NO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-10(12(15)16)8-11(9)17/h4-8,12H,1-3H3

InChI Key

RYNOBBXSCXFCIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(F)F

Origin of Product

United States

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